molecular formula C14H14BrN3O3 B10965936 {[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetic acid

{[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetic acid

Cat. No.: B10965936
M. Wt: 352.18 g/mol
InChI Key: XGINGLLXNOAPQP-UHFFFAOYSA-N
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Description

2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a bromobenzyl group, a dimethylpyrazole moiety, and an oxoacetic acid functional group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETIC ACID typically involves multiple steps, starting with the preparation of the bromobenzyl and dimethylpyrazole intermediates. The bromobenzyl group can be synthesized by reacting toluene with bromine in the presence of a catalyst such as iron powder . The dimethylpyrazole moiety can be prepared through the cyclization of appropriate precursors under controlled conditions.

The final step involves the coupling of the bromobenzyl and dimethylpyrazole intermediates with oxoacetic acid under specific reaction conditions, such as using a base like triethylamine in a suitable solvent like dioxane .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETIC ACID exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETIC ACID
  • 2-{[1-(4-METHYLBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETIC ACID

Uniqueness

Compared to similar compounds, 2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETIC ACID is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H14BrN3O3

Molecular Weight

352.18 g/mol

IUPAC Name

2-[[1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-yl]amino]-2-oxoacetic acid

InChI

InChI=1S/C14H14BrN3O3/c1-8-12(16-13(19)14(20)21)9(2)18(17-8)7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,19)(H,20,21)

InChI Key

XGINGLLXNOAPQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Br)C)NC(=O)C(=O)O

Origin of Product

United States

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